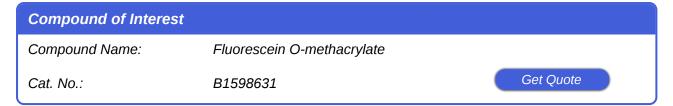


Unveiling the Photophysical Properties of Fluorescein O-methacrylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein O-methacrylate is a versatile fluorescent monomer that combines the well-known photophysical properties of fluorescein with a reactive methacrylate group. This unique structure allows for its incorporation into polymers, nanoparticles, and hydrogels, making it an invaluable tool in the development of biosensors, imaging agents, and drug delivery systems. [1][2] Its pH sensitivity further enhances its utility in probing biological microenvironments.[1][2] This technical guide provides an in-depth overview of the molar extinction coefficient and related photophysical properties of Fluorescein O-methacrylate, complete with experimental protocols and data presentation.

Core Photophysical Data

The photophysical characteristics of **Fluorescein O-methacrylate** are central to its application. The following table summarizes its key quantitative properties.



Property	Value	Conditions
Molar Absorptivity (ε)	$8.5 \times 10^4 \mathrm{M}^{-1} \mathrm{cm}^{-1}$	PBS buffer, pH 7.4
Excitation Maximum (\(\lambda\ext{ex}\)	~490 nm	PBS buffer, pH 7.4
Emission Maximum (λem)	~520 nm	PBS buffer, pH 7.4
Quantum Yield (ΦF)	~0.85	Relative to fluorescein standard
Fluorescence Lifetime (τ)	4.1 ± 0.2 ns	Time-correlated single photon counting
Molecular Weight	400.4 g/mol	-
Chemical Formula	C24H16O6	-

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a critical parameter for quantitative applications. The following protocol outlines the methodology for its determination using UV-Visible spectrophotometry.

Materials:

- Fluorescein O-methacrylate
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer
- Calibrated quartz cuvettes (1 cm path length)
- Analytical balance



Volumetric flasks and pipettes

Procedure:

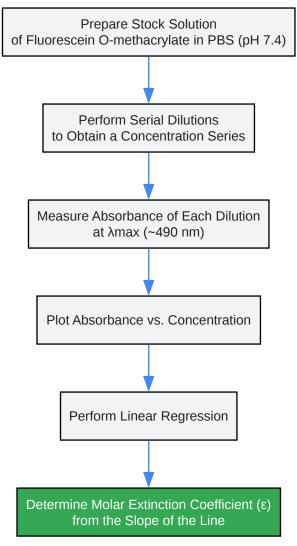
- Stock Solution Preparation:
 - Accurately weigh a small amount of Fluorescein O-methacrylate.
 - Dissolve the compound in a known volume of PBS (pH 7.4) to prepare a concentrated stock solution. Ensure complete dissolution.
- Serial Dilutions:
 - Perform a series of dilutions of the stock solution with PBS (pH 7.4) to obtain a range of concentrations. These concentrations should yield absorbance values between 0.1 and 1.0 at the absorbance maximum (λmax) to ensure linearity.
- · Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a range of wavelengths to determine the λmax, which
 is expected to be around 490 nm.[1][5]
 - Use PBS (pH 7.4) as a blank to zero the instrument.
 - Measure the absorbance of each dilution at the determined λmax.
- Data Analysis:
 - Plot a graph of absorbance versus concentration (in mol/L).
 - According to the Beer-Lambert law (A = ϵ bc), the slope of the resulting linear regression will be the molar extinction coefficient (ϵ) since the path length (b) is 1 cm.

Logical Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the logical steps involved in the experimental determination of the molar extinction coefficient.



Workflow for Molar Extinction Coefficient Determination



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Caption: A flowchart outlining the key steps for determining the molar extinction coefficient.

Signaling Pathway and pH Sensitivity

The fluorescence of **Fluorescein O-methacrylate** is highly dependent on pH, a characteristic inherited from its fluorescein core.[1][2] This pH sensitivity arises from the equilibrium between different ionic forms of the fluorescein moiety. In alkaline conditions (typically above pH 7), the dianionic form predominates, which is characterized by strong absorption around 490 nm and intense fluorescence.[2] As the pH becomes more acidic, protonation of the phenolic hydroxyl



and carboxylic acid groups leads to a decrease in fluorescence. This property can be exploited to create pH-sensitive probes.

Alkaline pH (>7) Dianionic Form + H+ Acidic pH (<6) High Absorbance (~490 nm) Strong Fluorescence Excitation Low Absorbance Weak Fluorescence

pH-Dependent Fluorescence of Fluorescein Moiety

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Caption: The influence of pH on the fluorescent states of the fluorescein core.

Conclusion

Fluorescein O-methacrylate is a powerful tool for researchers in various scientific disciplines. Its well-defined photophysical properties, particularly its high molar extinction coefficient and quantum yield, make it an excellent choice for applications requiring sensitive detection. The ability to covalently incorporate this monomer into larger structures, combined with its inherent pH sensitivity, opens up a wide range of possibilities for the design of novel functional materials and assays. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of Fluorescein O-methacrylate in research and development.



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